molecular formula C12H23NO3 B2912808 tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate CAS No. 2016319-35-8

tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate

Cat. No.: B2912808
CAS No.: 2016319-35-8
M. Wt: 229.32
InChI Key: FZMWXAYMGPWEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of piperidine-based compounds, which are common in many pharmaceuticals .

Biology and Medicine: This compound is used in the development of new drugs, particularly those targeting the central nervous system. Its unique structure allows for the modification of its functional groups to enhance its biological activity .

Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include neurotransmitter systems, making it relevant in the treatment of neurological disorders .

Comparison with Similar Compounds

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Uniqueness: What sets tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate apart from these similar compounds is its methoxymethyl group, which provides unique reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)5-7-13-8-6-12/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWXAYMGPWEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNCC1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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